1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone
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Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a chloromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, often involving nucleophilic substitution reactions.
Final Assembly: The chloromethylphenoxy group is introduced through etherification reactions, typically using phenol derivatives and chloromethylating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions of benzoxazole and piperidine derivatives with biological systems.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring may interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions . The chloromethylphenoxy group may further modulate the compound’s activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)piperidin-4-aminehydrochloride: This compound shares the benzoxazole and piperidine rings but lacks the chloromethylphenoxy group.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds have similar structural motifs but differ in the substitution pattern and functional groups.
Uniqueness: 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE is unique due to the presence of the chloromethylphenoxy group, which can significantly alter its chemical and biological properties compared to other benzoxazole and piperidine derivatives .
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-12-16(6-7-17(14)22)26-13-20(25)24-10-8-15(9-11-24)21-23-18-4-2-3-5-19(18)27-21/h2-7,12,15H,8-11,13H2,1H3 |
InChI Key |
HAHVAKFRPXYRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)Cl |
Origin of Product |
United States |
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